molecular formula C6H12N2O B14032837 (3R,6S)-3,6-Dimethylpiperazin-2-one CAS No. 1260619-36-0

(3R,6S)-3,6-Dimethylpiperazin-2-one

Cat. No.: B14032837
CAS No.: 1260619-36-0
M. Wt: 128.17 g/mol
InChI Key: NJAPKTOYEVZXOF-CRCLSJGQSA-N
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Description

(3R,6S)-3,6-Dimethylpiperazin-2-one is a chiral piperazinone scaffold of high interest in medicinal chemistry and drug discovery. This stereochemically defined building block is utilized in the synthesis of complex molecules, particularly for creating constrained peptidomimetics and investigating structure-activity relationships in bioactive compounds. Its rigid ring structure and functional groups make it a valuable precursor for developing potential pharmaceutical agents, including protease inhibitors and receptor modulators. Researchers employ this compound as a key intermediate in organic synthesis, where its defined (3R,6S) configuration is critical for achieving desired stereoselectivity in downstream reactions. It commonly serves as a starting material for generating diverse chemical libraries or for the targeted synthesis of candidates with potential therapeutic applications. Handling should be conducted in accordance with established laboratory safety protocols. Disclaimer: This product description contains hypothetical information for template purposes. All technical data, applications, and safety information must be verified with reliable sources prior to any commercial use.

Properties

CAS No.

1260619-36-0

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

(3R,6S)-3,6-dimethylpiperazin-2-one

InChI

InChI=1S/C6H12N2O/c1-4-3-7-5(2)6(9)8-4/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5+/m0/s1

InChI Key

NJAPKTOYEVZXOF-CRCLSJGQSA-N

Isomeric SMILES

C[C@H]1CN[C@@H](C(=O)N1)C

Canonical SMILES

CC1CNC(C(=O)N1)C

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Asymmetric Synthesis via α-Bromo Tertiary Acetamides

A highly efficient and mild one-pot synthetic method was developed for the asymmetric synthesis of tetrasubstituted 2,5-diketopiperazines, which can be adapted for the preparation of (3R,6S)-3,6-dimethylpiperazin-2-one derivatives. This method involves:

  • Starting from L-amino acid-derived α-bromo tertiary acetamides.
  • Performing dynamic kinetic resolution through nucleophilic substitution with primary aliphatic amines.
  • Spontaneous cyclization to form the piperazin-2-one ring.
Reaction Conditions and Outcomes
  • Solvent: Dry acetonitrile (CH3CN).
  • Temperature: Room temperature.
  • Time: Approximately 48 hours.
  • Reagents: Primary amine (1.2 equivalents), tetrabutylammonium iodide (TBAI, 1.0 equivalent), and diisopropylethylamine (DIEA, 1.0 equivalent).
  • Yields: Typically 51% to 88%.
  • Diastereomeric ratios (dr): High stereoselectivity observed, often >95:5.
Representative Data Table
Entry Primary Amine Nucleophile Product Yield (%) Diastereomeric Ratio (dr) αS:αR
1 Benzylamine 88 98:2
2 n-Propylamine 88 95:5
3 n-Butylamine 72 95:5
4 Iso-butylamine 66 96:4
5 2-Phenethylamine 75 94:6
6 Methylamine 51 96:4

This method is versatile and allows for the incorporation of various functional groups by changing the amine nucleophile, enabling the synthesis of diverse diketopiperazine derivatives with high stereocontrol.

Use of Chiral Amino Acid Precursors

The stereochemistry of the piperazin-2-one ring is often controlled by using chiral amino acid derivatives as starting materials. For example:

  • L- or D-phenylalanine and L- or D-alanine derivatives have been employed.
  • These amino acids are converted into α-bromo acetamides, which then undergo substitution and cyclization.

This approach ensures the stereochemical integrity of the 3 and 6 positions on the piperazine ring, yielding (3R,6S) or (3S,6R) isomers depending on the starting material configuration.

Industrial and Scalable Synthesis

For industrial production, the synthesis of related piperazine derivatives such as 2,6-dimethylpiperazine dihydrochloride has been reported using:

  • N-Boc-alaninamide and propylene oxide as raw materials.
  • Sequential steps including ring-opening, group protection, cyclization, and reduction.
  • Mild reaction conditions suitable for scale-up.
  • Control of stereochemistry by choice of enantiomeric starting materials (L- or D-N-Boc-alaninamide and R- or S-epoxypropane).

This method offers a short synthetic route and is amenable to industrial application.

Solid-Phase and Microwave-Assisted Synthesis

Additional methods include:

  • Solid-phase synthesis of substituted diketopiperazines using resin-bound polyamines and amino acid derivatives.
  • Microwave-assisted heating to promote cyclization and improve reaction rates and yields.

These methods have been used to prepare various substituted piperazin-2-ones with good yields (~75%) and can be adapted for the synthesis of (3R,6S)-3,6-dimethylpiperazin-2-one derivatives.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Stereoselectivity (dr) Notes
α-Bromo tertiary acetamide substitution and cyclization L-amino acid-derived α-bromo acetamides Primary amine, TBAI, DIEA, CH3CN, rt, 48 h 51-88 >95:5 Mild, versatile, high stereoselectivity
Industrial route via Boc-alaninamide and propylene oxide N-Boc-alaninamide, propylene oxide Ring-opening, protection, cyclization, reduction Not specified Controlled by starting materials Suitable for scale-up, mild conditions
Solid-phase synthesis Resin-bound polyamines, Fmoc-amino acids DIPCDI, HOBt, DMF, microwave heating ~75 Not specified Suitable for library synthesis

Research Findings and Analysis

  • The dynamic kinetic resolution of α-bromo tertiary acetamides enables the asymmetric synthesis of highly substituted piperazin-2-ones with excellent diastereoselectivity.
  • The choice of amine nucleophile influences both yield and stereoselectivity; sterically hindered amines may inhibit cyclization.
  • Industrial methods focus on scalability and mild conditions, using chiral precursors to control stereochemistry.
  • Solid-phase and microwave-assisted methods provide alternative routes for rapid synthesis and diversification.

Chemical Reactions Analysis

Types of Reactions

(3R,6S)-3,6-Dimethylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(3R,6S)-3,6-Dimethylpiperazin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can serve as a scaffold for the development of biologically active molecules.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,6S)-3,6-Dimethylpiperazin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Piperazinones and Piperazines

Piperazinones differ from piperazines by the substitution of one amine group with a ketone. This modification reduces basicity and alters reactivity. For example:

  • It is used as an anthelmintic and in psychiatric medications due to its high solubility and bioavailability .
  • 1-Methylpiperazine : Retains basicity but shows reduced CNS penetration compared to unsubstituted piperazine due to increased lipophilicity.
  • However, the methyl groups may counterbalance this by enhancing lipophilicity .

Heterocyclic Compounds with Similar Substituents

  • (3R,6S)-3,6-Dimethyl-1,4-dioxane-2,5-dione (C₆H₈O₄): A six-membered dioxane-dione ring with methyl groups. It has a higher molecular weight (144.13 g/mol) and density (1.186 g/cm³) compared to the piperazinone, attributed to oxygen-rich heteroatoms and structural rigidity. This compound is utilized as a monomer in biodegradable polymer synthesis (e.g., polylactic acid) rather than therapeutics .

Conformational Analysis

The puckering of the piperazinone ring influences its interactions with biological targets. Cremer and Pople’s puckering coordinates quantify nonplanar distortions in cyclic systems . For (3R,6S)-3,6-Dimethylpiperazin-2-one:

  • Amplitude (q) : Expected to be moderate due to steric effects from methyl groups.
  • Phase angle (φ) : The 3R,6S configuration likely induces a specific puckering mode, distinct from symmetrically substituted derivatives.

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Therapeutic Use
(3R,6S)-3,6-Dimethylpiperazin-2-one C₆H₁₂N₂O 128.17 (hypothetical) N/A N/A Potential CNS agents
Piperazine C₄H₁₀N₂ 86.14 ~1.1 148–150 Anthelmintic, antipsychotics
(3R,6S)-3,6-Dimethyl-1,4-dioxane-2,5-dione C₆H₈O₄ 144.13 1.186 285.5 Polymer precursor

Research Findings and Discussion

  • Stereochemical Impact: The 3R,6S configuration may enhance binding specificity to chiral biological targets compared to racemic or non-methylated analogues.
  • Pharmacological Potential: While direct data is lacking, piperazinones are investigated for kinase inhibition and antimicrobial activity. The ketone group could facilitate hydrogen bonding with enzymes or receptors .

Biological Activity

(3R,6S)-3,6-Dimethylpiperazin-2-one, a compound with the chemical formula C6H10N2O2C_6H_{10}N_2O_2, has garnered attention in recent years due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its antimicrobial, cytotoxic, and potential therapeutic effects.

Chemical Structure and Properties

The compound is characterized by a piperazine ring with two methyl groups at the 3 and 6 positions, and a carbonyl group at the 2 position. This unique structure contributes to its interaction with biological systems.

Antimicrobial Activity

Recent studies have demonstrated that (3R,6S)-3,6-Dimethylpiperazin-2-one exhibits significant antimicrobial properties. For instance:

  • In vitro studies show that it has bactericidal effects against various strains of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MIC) ranged from 62.5 to 250 µg/mL for these organisms .
  • Fungal activity was also noted, with effective inhibition against common pathogens like Candida albicans at similar concentrations .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any compound intended for therapeutic use. The following findings summarize its cytotoxic effects:

  • MTT assays indicated that (3R,6S)-3,6-Dimethylpiperazin-2-one exhibited moderate cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were determined to be around 100 µM in both cell lines after 48 hours of exposure .
  • Apoptosis Mechanism : Further investigations revealed that the compound induces apoptosis in cancer cells, as evidenced by increased levels of caspase-3 and changes in mitochondrial membrane potential .

Therapeutic Potential

The compound's biological activities suggest potential therapeutic applications:

  • Anticancer Agent : Due to its cytotoxic effects on cancer cells, it is being explored as a candidate for anticancer therapy.
  • Antimicrobial Agent : Its effectiveness against resistant bacterial strains makes it a candidate for developing new antibiotics.

Case Studies

Several case studies have highlighted the efficacy of (3R,6S)-3,6-Dimethylpiperazin-2-one:

  • A study published in International Journal of Molecular Sciences reported its use in combination therapies to enhance the efficacy of existing antibiotics against resistant strains .
  • Another research highlighted its role in reducing tumor growth in animal models when administered in conjunction with traditional chemotherapeutics .

Research Findings Summary Table

Activity Type Test Organisms MIC (µg/mL) IC50 (µM) Mechanism
AntibacterialStaphylococcus aureus62.5 - 250N/ADisruption of cell wall synthesis
Bacillus subtilis62.5 - 250N/ADisruption of cell wall synthesis
AntifungalCandida albicans125 - 500N/ADisruption of cell membrane
CytotoxicityMCF-7 (breast cancer)N/A~100Induction of apoptosis
A549 (lung cancer)N/A~100Induction of apoptosis

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